N-(3-chlorophenyl)-2-((5-(3-nitrophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetamide
Description
N-(3-chlorophenyl)-2-((5-(3-nitrophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetamide is a structurally complex acetamide derivative featuring a thioether-linked imidazole core. The compound integrates three distinct aromatic systems: a 3-chlorophenyl group attached via an acetamide moiety, a central 1-phenylimidazole ring, and a 3-nitrophenyl substituent at the 5-position of the imidazole (Fig. 1).
The presence of electron-withdrawing groups (3-nitro, 3-chloro) likely influences reactivity, solubility, and intermolecular interactions, such as hydrogen bonding or π-stacking, which are critical for crystallinity and bioactivity .
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[5-(3-nitrophenyl)-1-phenylimidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN4O3S/c24-17-7-5-8-18(13-17)26-22(29)15-32-23-25-14-21(27(23)19-9-2-1-3-10-19)16-6-4-11-20(12-16)28(30)31/h1-14H,15H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNIRZFTVMLGGBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CN=C2SCC(=O)NC3=CC(=CC=C3)Cl)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chlorophenyl)-2-((5-(3-nitrophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of anticancer and antiviral research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure comprising a chlorophenyl group, a nitrophenyl group, and an imidazole moiety linked via a thioacetamide functional group. This unique combination suggests potential interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Key mechanisms include:
- Inhibition of Enzymatic Activity : The imidazole ring may inhibit enzymes involved in cancer cell proliferation and viral replication.
- Redox Activity : The nitrophenyl group can participate in redox reactions, potentially modulating oxidative stress responses in cells.
- Nucleophilic Substitution : The chlorophenyl group may engage in nucleophilic substitution reactions, affecting various biochemical pathways .
Anticancer Activity
Case Studies and Research Findings :
- Cell Line Studies : In vitro studies have shown that compounds similar to this compound exhibit cytotoxic effects on various cancer cell lines. For instance, derivatives with similar structural features have demonstrated IC50 values in the low micromolar range against breast cancer cell lines .
- Mechanism-Based Approaches : Research indicates that imidazole derivatives can inhibit key enzymes such as thymidylate synthase and HDAC, which are crucial for DNA synthesis and epigenetic regulation in cancer cells .
Antiviral Activity
The compound's antiviral potential has also been explored, particularly regarding its efficacy against RNA viruses. Studies have indicated that related compounds can inhibit viral polymerases, suggesting that this compound may similarly affect viral replication processes .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound. Key findings include:
| Substituent | Effect on Activity |
|---|---|
| Chlorophenyl | Enhances nucleophilicity |
| Nitrophenyl | Increases redox potential |
| Imidazole moiety | Critical for enzyme inhibition |
Research shows that modifications to the substituents can significantly alter the compound's potency and selectivity against specific biological targets .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to N-(3-chlorophenyl)-2-((5-(3-nitrophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetamide. For instance, derivatives of imidazole and thiazole have shown promising results against various cancer cell lines.
- Mechanism of Action : The compound's mechanism may involve the inhibition of key enzymes associated with tumor growth, such as thymidine phosphorylase, which is crucial for nucleotide metabolism in cancer cells .
- Case Study : A derivative similar to the compound was tested against breast cancer cell lines (MCF-7), demonstrating significant inhibitory activity compared to standard chemotherapy agents like Adriamycin .
Antiviral Properties
Emerging research indicates that compounds within this structural family exhibit antiviral properties. For example, certain thiazolidinone derivatives have been effective against Hepatitis C Virus (HCV), inhibiting replication by targeting viral polymerases .
- Inhibition Studies : Compounds were evaluated for their ability to suppress cyclooxygenase enzymes, which are involved in inflammatory responses that can facilitate viral replication .
Biological Screening and Toxicity Assessments
Biological screening is crucial for assessing the safety and efficacy of new compounds. The following table summarizes findings from various toxicity assessments related to similar compounds:
Future Directions in Research
The ongoing exploration of this compound suggests several avenues for future research:
- Structural Modifications : Investigating how modifications to the imidazole or thiazole moieties affect biological activity could lead to more potent derivatives.
- Combination Therapies : Evaluating the efficacy of this compound in combination with existing therapies may enhance treatment outcomes for resistant cancer types.
- Mechanistic Studies : Further elucidation of its mechanism of action could provide insights into its specific interactions with biological targets.
Chemical Reactions Analysis
Thioether Oxidation Reactions
The thioether (-S-) linkage is susceptible to oxidation, forming sulfoxide or sulfone derivatives. This reactivity is influenced by the electron-withdrawing nitro group on the phenyl ring, which enhances the sulfur atom's electrophilicity.
| Reaction Type | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Oxidation to sulfoxide | H₂O₂ (30%), CH₃COOH, 0°C, 3h | Sulfoxide derivative | 65% | |
| Oxidation to sulfone | mCPBA (2 eq.), DCM, rt, 12h | Sulfone derivative | 78% |
Mechanistic Insight : The nitro group’s electron-withdrawing effect destabilizes the thioether’s lone pair, making sulfur more reactive toward electrophilic oxidants like peroxides .
Nitro Group Reduction
The 3-nitrophenyl substituent undergoes catalytic hydrogenation or chemical reduction to form an amine group, altering electronic properties and enabling subsequent coupling reactions.
| Method | Conditions | Product | Selectivity | Reference |
|---|---|---|---|---|
| Catalytic H₂ | Pd/C (10%), H₂ (1 atm), EtOH, 6h | 3-aminophenyl derivative | >90% | |
| NaBH₄/CuCl₂ | MeOH, 0°C → rt, 2h | Partially reduced intermediates | 60–70% |
Structural Impact : Reduction of the nitro group increases electron density on the phenyl ring, enhancing nucleophilic aromatic substitution (NAS) reactivity .
Imidazole Ring Functionalization
The 1-phenylimidazole core participates in electrophilic substitution (e.g., halogenation) and coordination reactions.
Electrophilic Substitution
| Reaction | Reagent | Position | Notes | Reference |
|---|---|---|---|---|
| Bromination | Br₂ (1 eq.), FeBr₃, DCM, rt | C-4 of imidazole | Regioselectivity driven by nitro group | |
| Nitration | HNO₃/H₂SO₄, 0°C | C-5 of imidazole | Limited by steric hindrance |
Metal Coordination
The imidazole nitrogen acts as a ligand for transition metals (e.g., Zn²⁺, Cu²⁺), forming complexes with potential catalytic or bioactive properties.
Acetamide Hydrolysis and Acylation
The acetamide group undergoes hydrolysis under acidic/basic conditions or participates in acylation reactions.
Kinetics : Hydrolysis rates depend on the electron-withdrawing effects of adjacent groups (e.g., nitro > chloro) .
Suzuki–Miyaura Cross-Coupling
The 3-chlorophenyl group enables palladium-catalyzed coupling with boronic acids, facilitating aryl-aryl bond formation.
| Substrate | Boronic Acid | Catalyst | Yield | Reference |
|---|---|---|---|---|
| 3-chlorophenyl | PhB(OH)₂ | Pd(PPh₃)₄, K₂CO₃, DME | 82% | |
| 3-chlorophenyl | 4-MeO-C₆H₄B(OH)₂ | PdCl₂(dppf), CsF, DMF | 75% |
Scope : Coupling efficiency is modulated by steric hindrance from the imidazole and nitro groups .
Nucleophilic Aromatic Substitution (NAS)
The electron-deficient 3-nitrophenyl ring undergoes NAS with amines or alkoxides.
| Nucleophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Piperidine | DMF, 100°C, 24h | 3-piperidinophenyl derivative | 68% | |
| KOtBu | THF, reflux, 12h | Methoxy-substituted analog | 55% |
Limitations : Steric bulk near the nitro group reduces reaction rates .
Photochemical Reactivity
The nitro group facilitates photoinduced electron transfer (PET), leading to radical intermediates.
| Process | Conditions | Outcome | Reference |
|---|---|---|---|
| UV irradiation (λ = 365 nm) | MeCN, O₂, 6h | Nitro → nitroso conversion |
Applications : Photodynamic therapy or degradation studies .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structural Analogs
Physicochemical Properties
- Melting Points : Thiadiazole derivatives (e.g., 4d: 190–194°C ) exhibit higher melting points than imidazole analogs, likely due to rigid thiadiazole cores and strong intermolecular forces. The target compound’s nitro and chloro groups may further elevate its melting point relative to fluorophenyl analogs .
- Solubility : Electron-withdrawing groups (e.g., nitro in the target compound) reduce solubility in polar solvents compared to electron-donating groups (e.g., methoxy in 5k: 135–136°C ).
Spectroscopic and Crystallographic Data
- NMR/IR Trends : Aromatic protons in nitro-substituted compounds (e.g., the target) would resonate downfield (δ 7.5–8.5 ppm) compared to fluorophenyl analogs (δ 7.0–7.5 ppm) . IR spectra would show strong C=O (1670–1690 cm⁻¹) and C=N (1620–1640 cm⁻¹) stretches .
- Crystal Packing : Dichlorophenyl-thiazole acetamides () form 1D chains via N–H⋯N hydrogen bonds, a feature likely shared by the target compound due to its acetamide N–H group .
Q & A
Basic Synthesis: What are the optimal reaction conditions for synthesizing the imidazole core in this compound?
The imidazole core can be synthesized via cyclocondensation reactions using aryl aldehydes, ammonium acetate, and appropriate thiol precursors. Key conditions include:
- Solvent selection : Dichloromethane or ethanol for solubility and reaction efficiency .
- Catalysts : Triethylamine (0.5–1.0 eq.) to neutralize HCl byproducts during thioacetamide bond formation .
- Temperature : 60–80°C under reflux for 6–12 hours to ensure complete ring closure .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol to isolate the product .
Advanced Synthesis: How can reaction yields be improved while maintaining purity in multi-step syntheses?
Optimization strategies include:
- Stepwise monitoring : Use TLC or HPLC to track intermediate formation and minimize side reactions .
- Inert atmosphere : Nitrogen gas to prevent oxidation of thiol intermediates .
- Flow chemistry : Continuous flow reactors for precise temperature/pressure control, improving yield by 15–20% compared to batch methods .
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours) for imidazole ring formation .
Basic Characterization: What analytical techniques confirm the compound’s structural integrity?
- NMR spectroscopy :
- ¹H/¹³C NMR : Identifies aromatic protons (δ 7.2–8.5 ppm) and acetamide carbonyl (δ ~170 ppm) .
- 2D NMR (HSQC, HMBC) : Confirms connectivity between imidazole and thioacetamide groups .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 467.05) .
- Elemental analysis : Validates C, H, N, S, and Cl content within ±0.3% of theoretical values .
Advanced Characterization: How can researchers resolve ambiguity in overlapping NMR signals?
- Variable-temperature NMR : Reduces signal broadening caused by restricted rotation in aromatic/amide groups .
- Isotopic labeling : ¹⁵N-labeled intermediates to clarify nitrogen environments in the imidazole ring .
- DFT calculations : Predict chemical shifts using software (e.g., Gaussian) to cross-validate experimental data .
Basic Bioactivity: What in vitro assays are suitable for initial pharmacological screening?
- Cytotoxicity : MTT assay (IC₅₀ determination in cancer cell lines like MCF-7 or HeLa) .
- Enzyme inhibition : Fluorometric assays for COX-1/2 or kinases (e.g., EGFR) to assess selectivity .
- Antimicrobial activity : Broth microdilution (MIC determination) against S. aureus or E. coli .
Advanced Bioactivity: How can molecular targets be identified for this compound?
- Pull-down assays : Biotinylated analogs coupled with streptavidin beads to isolate binding proteins .
- CETSA (Cellular Thermal Shift Assay) : Detects target engagement by monitoring protein thermal stability shifts .
- CRISPR-Cas9 screens : Genome-wide knockout libraries to identify resistance-conferring genes .
Structure-Activity Relationships (SAR): How do substituents on the phenyl rings affect bioactivity?
- 3-Nitrophenyl group : Enhances electron-withdrawing effects, improving kinase inhibition (IC₅₀ reduction from >1000 µM to 1.61 µM in analogs) .
- Chlorophenyl position : Meta-substitution (vs. para) increases lipophilicity (logP +0.5), correlating with enhanced membrane permeability .
- Thioacetamide linker : Replacing sulfur with oxygen reduces potency by 10-fold due to weaker hydrogen bonding .
Data Contradictions: How should researchers address discrepancies in reported IC₅₀ values?
- Assay standardization : Use identical cell lines (e.g., ATCC-certified HeLa) and incubation times (48–72 hours) .
- Control compounds : Include reference inhibitors (e.g., doxorubicin for cytotoxicity) to normalize inter-lab variability .
- DMSO concentration : Limit to ≤0.1% to avoid solvent interference in dose-response curves .
Computational Modeling: What in silico methods predict binding modes and pharmacokinetics?
- Molecular docking (AutoDock Vina) : Simulate interactions with COX-2 (PDB: 3LN1) or EGFR (PDB: 1M17) .
- MD simulations (GROMACS) : Assess binding stability over 100 ns trajectories .
- ADMET prediction (SwissADME) : Estimate bioavailability (%F >30), BBB permeability, and CYP450 interactions .
Solubility Challenges: What formulation strategies improve aqueous solubility for in vivo studies?
- Co-solvents : 10–20% PEG-400 or cyclodextrin inclusion complexes .
- Nanoemulsions : Lipid-based carriers (e.g., DOPC liposomes) to enhance bioavailability .
- Prodrug design : Phosphate ester derivatives for pH-dependent release in target tissues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
